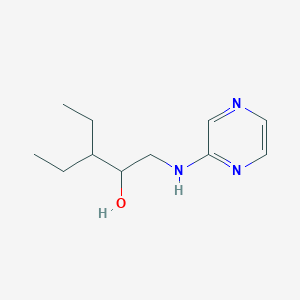
N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3), which plays a crucial role in many physiological processes, including glucose metabolism, cell proliferation, and apoptosis. In recent years, there has been growing interest in the potential therapeutic applications of this compound, particularly in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide involves the inhibition of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide, which is a serine/threonine protein kinase that regulates many cellular processes, including glycogen metabolism, cell cycle progression, and apoptosis. N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide is also implicated in the pathogenesis of many neurological and psychiatric disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia. Inhibition of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide by N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which has been shown to play a crucial role in neuronal survival and function.
Biochemical and Physiological Effects:
N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide has been shown to have several biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of neuroinflammation, and the modulation of synaptic plasticity. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that plays a crucial role in neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide as a research tool is its high potency and selectivity for N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide. This allows for the precise modulation of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide activity in various cellular and animal models. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, bipolar disorder, and schizophrenia. Another area of interest is the development of more potent and selective N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide inhibitors based on the structure of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide. Finally, the elucidation of the downstream signaling pathways that are modulated by N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide inhibition by this compound could provide valuable insights into the pathogenesis of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide involves several steps, including the reaction of 5-iodothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(tert-butoxycarbonyl)-3-aminopropan-1-ol to form the corresponding amide. The final compound is obtained by deprotecting the amine group using trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide have been extensively studied in various preclinical and clinical models. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-iodothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2S/c1-10(2,9(12)15)5-13-8(14)6-3-7(11)16-4-6/h3-4H,5H2,1-2H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDLCDGRXWFSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CSC(=C1)I)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6628886.png)
![3-[[3-(Trifluoromethoxy)phenyl]methylamino]azepan-2-one](/img/structure/B6628889.png)
![2-[[2-(2-Methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6628890.png)

![5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol](/img/structure/B6628919.png)




![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)

![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)